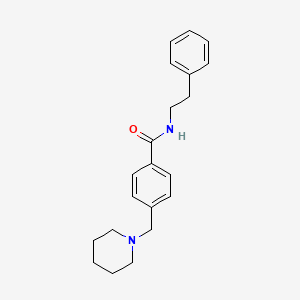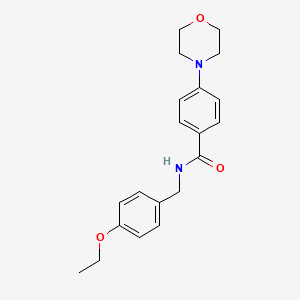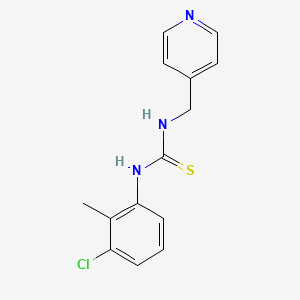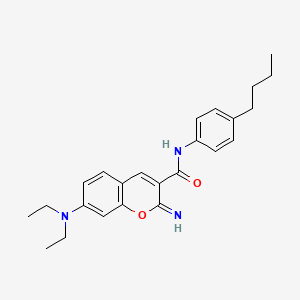
N-(2-phenylethyl)-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-(2-phenylethyl)-4-(1-piperidinylmethyl)benzamide, also known as PEPA, is a chemical compound that belongs to the class of benzamides. It is a selective positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
N-(2-phenylethyl)-4-(1-piperidinylmethyl)benzamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the brain. By binding to a specific site on the receptor, this compound enhances the activity of AMPA receptors and increases the amplitude and duration of excitatory postsynaptic currents. This leads to an increase in synaptic strength and plasticity, which are essential for learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to enhance long-term potentiation (LTP), a cellular mechanism of synaptic plasticity that underlies learning and memory processes. It also increases the density and trafficking of AMPA receptors to the synapse, which enhances the efficacy of synaptic transmission. This compound has been shown to have no effect on other ionotropic glutamate receptors, such as NMDA and kainate receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to enhance synaptic plasticity and memory, and its neuroprotective effects. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. It is important to use appropriate controls and experimental conditions to ensure the validity and reliability of the results.
Orientations Futures
There are several future directions for research on N-(2-phenylethyl)-4-(1-piperidinylmethyl)benzamide, including the development of more potent and selective AMPA receptor modulators, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Other areas of research include the identification of biomarkers for predicting the response to this compound treatment and the evaluation of its safety and tolerability in human subjects.
Applications De Recherche Scientifique
N-(2-phenylethyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to enhance cognitive function and memory in animal models and in human clinical trials. It also has neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(22-14-13-18-7-3-1-4-8-18)20-11-9-19(10-12-20)17-23-15-5-2-6-16-23/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFARXNCYRVAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4680920.png)
![N-(4-chlorobenzyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4680926.png)
![3-ethyl 7-methyl 5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4680932.png)

![5-{[(2-methylbenzyl)thio]methyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4680944.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4680948.png)





![ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4681003.png)
![methyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B4681010.png)
![methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4681014.png)